tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16490214
InChI: InChI=1S/C12H22BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8-,9?,10-/m1/s1
SMILES:
Molecular Formula: C12H22BrNO2
Molecular Weight: 292.21 g/mol

tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate

CAS No.:

Cat. No.: VC16490214

Molecular Formula: C12H22BrNO2

Molecular Weight: 292.21 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate -

Specification

Molecular Formula C12H22BrNO2
Molecular Weight 292.21 g/mol
IUPAC Name tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate
Standard InChI InChI=1S/C12H22BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8-,9?,10-/m1/s1
Standard InChI Key SQROEVGKTJHWGZ-RCAUJQPQSA-N
Isomeric SMILES C[C@H]1C[C@H](CC(C1)Br)NC(=O)OC(C)(C)C
Canonical SMILES CC1CC(CC(C1)Br)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₂H₂₂BrNO₂, with a molar mass of 292.21 g/mol. Its IUPAC name, tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate, reflects its stereochemical configuration:

  • A cyclohexane ring substituted with a bromine atom at position 3 and a methyl group at position 5.

  • The Boc group (tert-butoxycarbonyl) is attached to the nitrogen of the carbamate functional group.

  • Absolute configurations at C1 and C5 are specified as R and S, respectively, critical for its reactivity and interactions in chiral environments.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₂H₂₂BrNO₂
Molecular Weight292.21 g/mol
IUPAC Nametert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate
InChIInChI=1S/C12H22BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8-,9?,10-/m1/s1
Isomeric SMILESC[C@H]1CC@HNC(=O)OC(C)(C)C

Synthesis and Industrial Applications

Synthetic Pathways

The compound is synthesized via carbamate formation, typically involving:

  • Amine Activation: The cyclohexylamine precursor [(1R,5S)-3-bromo-5-methylcyclohexanamine] is treated with a base to deprotonate the amine.

  • Boc Protection: Reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a catalyst, yielding the Boc-protected carbamate.

This process ensures high stereochemical fidelity, critical for downstream applications in asymmetric synthesis.

Role in Pharmaceutical Synthesis

As a chiral building block, the compound is employed in:

  • Peptide Mimetics: Incorporation into macrocyclic inhibitors targeting enzymes like β-secretase (BACE), implicated in Alzheimer’s disease .

  • Agrochemicals: Intermediate for herbicides and fungicides requiring defined stereocenters for bioactivity.

Table 2: Industrial Applications and Case Studies

ApplicationExampleRelevance of Stereochemistry
BACE InhibitorsMacrocyclic inhibitors with IC₅₀ < 10 nMPrevents amyloid-β aggregation
Chiral LigandsCatalysts for asymmetric hydrogenationEnhances enantiomeric excess
Antiviral AgentsProdrugs for nucleoside analogsImproves metabolic stability

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